molecular formula C17H14N4O3S2 B11007255 2-[(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

2-[(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

Cat. No.: B11007255
M. Wt: 386.5 g/mol
InChI Key: RFOIPBOVWVAOTJ-UHFFFAOYSA-N
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Description

2-[(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of furan, benzothiazole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of furan-2-ylmethylamine with 6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxylic acid under specific conditions. The reaction is often facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) in a microwave reactor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can enhance reaction efficiency and yield. Additionally, optimization of solvent, temperature, and reaction time is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products

Major products formed from these reactions include various substituted furan, benzothiazole, and thiazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-[(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is unique due to its combination of furan, benzothiazole, and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications .

Properties

Molecular Formula

C17H14N4O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

2-(furan-2-ylmethylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H14N4O3S2/c1-23-10-4-5-12-14(7-10)26-17(19-12)21-15(22)13-9-25-16(20-13)18-8-11-3-2-6-24-11/h2-7,9H,8H2,1H3,(H,18,20)(H,19,21,22)

InChI Key

RFOIPBOVWVAOTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CSC(=N3)NCC4=CC=CO4

Origin of Product

United States

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